Benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]-
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Overview
Description
Benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]- is a complex organic compound characterized by the presence of a benzoic acid core substituted with trifluoromethyl and phenoxy groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-(trifluoromethyl)phenol with 4-chlorophenol in the presence of a base to form 4-[4-(trifluoromethyl)phenoxy]phenol. This intermediate is then reacted with chloroacetyl chloride to produce 4-[4-(trifluoromethyl)phenoxy]phenoxyacetyl chloride. Finally, the acetyl chloride derivative is reacted with 3-amino benzoic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenoxy and trifluoromethyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl and phenoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but differs in the position and type of substituents.
4-(Trifluoromethyl)benzoic acid: Lacks the phenoxy groups, resulting in different chemical properties and applications.
3-Amino-4-(trifluoromethyl)benzoic acid: Contains an amino group instead of the phenoxy groups, leading to distinct reactivity and uses.
Uniqueness
Benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]- is unique due to its specific combination of trifluoromethyl and phenoxy groups, which confer unique chemical and biological properties. This makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
649774-13-0 |
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Molecular Formula |
C22H16F3NO5 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
3-[[2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C22H16F3NO5/c23-22(24,25)15-4-6-18(7-5-15)31-19-10-8-17(9-11-19)30-13-20(27)26-16-3-1-2-14(12-16)21(28)29/h1-12H,13H2,(H,26,27)(H,28,29) |
InChI Key |
QGXZAYDNEBWJKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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